2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide
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Overview
Description
2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)aniline and 2-methylbutanoyl chloride.
Acylation Reaction: The primary synthetic route involves the acylation of 3-(trifluoromethyl)aniline with 2-methylbutanoyl chloride in the presence of a base, such as triethylamine, to form the desired amide.
Reaction Conditions: The reaction is usually carried out in an inert solvent, such as dichloromethane, at a controlled temperature (0-5°C) to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and reduce production time.
Purification Techniques: Employing advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity product suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or phenyl derivatives.
Scientific Research Applications
2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
Material Science: It is explored for its potential use in the development of advanced materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to desired biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-[4-(trifluoromethyl)phenyl]butanamide: Similar structure with the trifluoromethyl group at the para position.
2-methyl-N-[3-(difluoromethyl)phenyl]butanamide: Similar structure with a difluoromethyl group instead of trifluoromethyl.
2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide: Similar structure with a propanamide backbone instead of butanamide.
Uniqueness
2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-N-[3-(trifluoromethyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-3-8(2)11(17)16-10-6-4-5-9(7-10)12(13,14)15/h4-8H,3H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEQOWZEDDDEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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